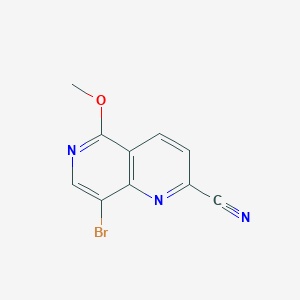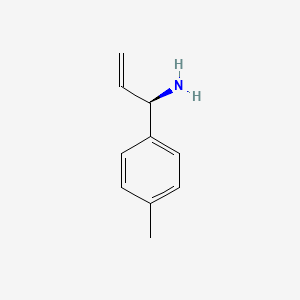
(1R)-1-(4-Methylphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the para position and an allylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylacetophenone.
Reduction: The carbonyl group of 4-methylacetophenone is reduced to form 4-methylphenylethanol.
Dehydration: The alcohol is then dehydrated to form 4-methylstyrene.
Amination: Finally, the double bond of 4-methylstyrene undergoes hydroamination to introduce the amine group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes might be used in the hydroamination step to facilitate the addition of the amine group to the double bond.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond can be reduced to form the saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of (1R)-1-(4-Methylphenyl)propylamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methylphenyl)prop-2-enylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1R)-1-(4-Methoxyphenyl)prop-2-enylamine: Has a methoxy group instead of a methyl group.
(1R)-1-(4-Chlorophenyl)prop-2-enylamine: Has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group at the para position in (1R)-1-(4-Methylphenyl)prop-2-enylamine can influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10H,1,11H2,2H3/t10-/m1/s1 |
InChI Key |
LELXCTMSPSFLDK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C=C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
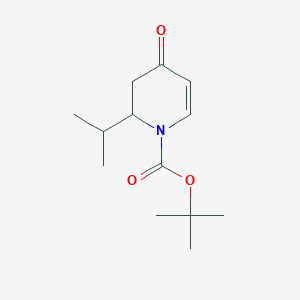
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
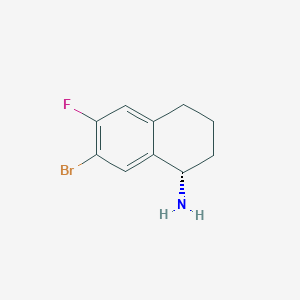
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
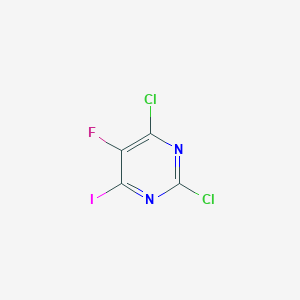
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate](/img/structure/B13056624.png)
![3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
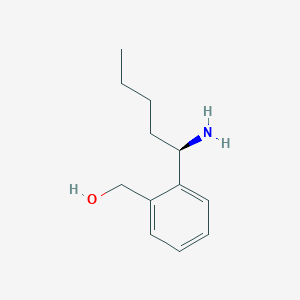
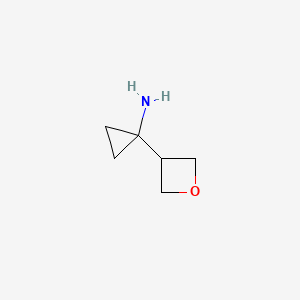
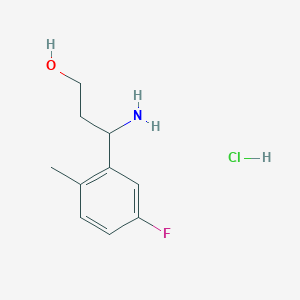
![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)
